molecular formula C9H10N4O B13150004 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13150004
M. Wt: 190.20 g/mol
InChI Key: LPPICADNOYVWKN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a high-purity chemical scaffold designed for medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is a versatile heterocycle of significant scientific interest due to its structural similarity to purines, allowing it to function as a bio-isostere in the design of novel enzyme inhibitors . This specific derivative provides researchers with a key building block for developing therapeutic agents targeting multiple disease areas. The compound's core structure has been identified in studies of potent SARS-CoV-2 main protease (Mpro) inhibitors, demonstrating high binding affinity and forming stable interactions with crucial catalytic residues, indicating its value in antiviral research . Furthermore, the TP scaffold is widely employed in anticancer agent discovery, with related derivatives exhibiting potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) carcinomas, often by modulating critical pathways such as ERK signaling . Its applications extend to neurological research, as similar TP-7-one derivatives have been characterized as positive modulators of the GABAA1 receptor, showing potent anticonvulsant activity with low toxicity in animal models . The cyclopropyl and methyl substituents on this molecule are designed to fine-tune its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O/c1-5-10-9-11-7(6-2-3-6)4-8(14)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12)

InChI Key

LPPICADNOYVWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of supercritical carbon dioxide as a solvent, which has been shown to improve reaction efficiency and reduce the need for organic solvents .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The biological activity of triazolopyrimidinones is highly substituent-dependent. Key comparisons include:

Compound Name Substituents (Positions) Biological Activity/Application Key Data/Findings
Target Compound 5-Cyclopropyl, 2-methyl Under investigation (pharmacological) Synthesized via BMIM-PF6 ionic liquid-mediated coupling; structural data in IR/NMR .
2-Amino-6-(4-chlorobenzyl)-5-cyclopropyl analogue (21) 5-Cyclopropyl, 6-(4-chlorobenzyl) Pharmacological (unspecified) Synthesized using 3,5-diamino-4H-1,2,4-triazole; demonstrates substituent versatility .
S1-TP, S2-TP, S3-TP 5-(Chloromethyl/piperidinomethyl/morpholinomethyl), 2-(4-methoxyphenyl) Electrochemical drug candidates Exhibited distinct redox potentials; S3-TP (morpholinomethyl) showed highest stability .
Essramycin (288) 5-Methyl, 2-(2-oxo-2-phenylethyl) Antibiotic Isolated from natural sources; 13C NMR confirmed substituent effects on ipso carbon .
5-Methyl-2-trifluoromethyl analogue (sc-352731) 5-Methyl, 2-trifluoromethyl Research chemical Commercial availability (Santa Cruz Biotechnology); trifluoromethyl enhances electrophilicity .
5-(Methoxymethyl)-2-methyl analogue 5-(Methoxymethyl), 2-methyl Lab reagent CAS: 774560-70-2; 98% purity; methoxymethyl may improve solubility .

Physicochemical Properties

  • Molecular Weight: The target compound (C₉H₁₀N₄O) has a molecular weight of 190.21 g/mol. Analogues with amino groups (e.g., 2-amino derivatives) typically have lower molecular weights (~165 g/mol) due to simpler substituents .
  • Solubility: The cyclopropyl group in the target compound likely increases hydrophobicity compared to polar substituents like morpholinomethyl (S3-TP) or methoxymethyl .

Key Research Findings

Substituent Position Matters : C-2 substituents (e.g., trifluoromethyl, phenyl) significantly influence electronic properties and binding interactions, while C-5 groups (e.g., cyclopropyl, chlorobenzyl) modulate steric and metabolic profiles .

Herbicidal: Sulfonamide derivatives inhibit acetolactate synthase (ALS), mimicking sulfonylureas' mode of action . Antibacterial: Essramycin’s triazolopyrimidine core highlights natural product relevance .

Synthetic Challenges : Regioselectivity in cyclocondensation reactions remains a hurdle; ionic liquids (e.g., BMIM-PF6) and protective groups (e.g., acetyl) improve yields .

Biological Activity

5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS Number: 1565373-85-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O, with a molecular weight of 190.20 g/mol. Its structure consists of a triazole ring fused with a pyrimidine ring and includes cyclopropyl and methyl substituents.

PropertyValue
Molecular FormulaC₉H₁₀N₄O
Molecular Weight190.20 g/mol
CAS Number1565373-85-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes or receptors involved in critical cellular processes. For instance, it has been shown to stabilize microtubules by interacting with tubulin at distinct binding sites, which is crucial for maintaining cellular structure and function.

Neuroprotective Effects

Recent studies highlight the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can stabilize microtubules and promote neuronal health by preventing tau hyperphosphorylation and aggregation.

Case Study: Alzheimer's Disease

A study published in Molecules demonstrated that certain triazolo[1,5-a]pyrimidines exhibited significant microtubule-stabilizing activity in cellular assays. The tested compounds showed a dose-dependent increase in acetylated α-tubulin levels after treatment with concentrations ranging from 1 to 10 µM. This stabilization is critical for preventing neurodegeneration associated with AD .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Research Findings on Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis. The compound's ability to inhibit mitotic spindle formation further contributes to its anticancer efficacy .

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrimidine rings can significantly influence the biological activity of these compounds. For example:

  • Substituents at C6 and C7 : The presence of electron-withdrawing groups enhances the potency against tubulin.
  • Cyclopropyl Group : This unique structural feature contributes to improved binding affinity and selectivity towards target proteins compared to other derivatives .

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